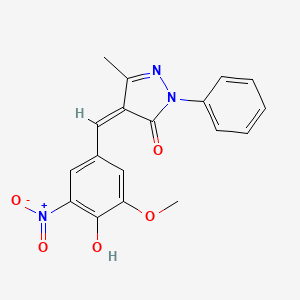![molecular formula C21H18N6O4S B11692479 (4Z)-4-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692479.png)
(4Z)-4-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-4-[2-(2-甲氧基-4-硝基苯基)肼基亚甲基]-5-甲基-2-[4-(4-甲基苯基)-1,3-噻唑-2-基]-2,4-二氢-3H-吡唑-3-酮是一种复杂的有机化合物,在科学研究的各个领域具有潜在的应用价值。该化合物以其独特的结构为特征,包括吡唑啉核心、噻唑环和硝基苯基。这些官能团的存在使其成为化学和生物学研究的有趣对象。
准备方法
合成路线和反应条件
(4Z)-4-[2-(2-甲氧基-4-硝基苯基)肼基亚甲基]-5-甲基-2-[4-(4-甲基苯基)-1,3-噻唑-2-基]-2,4-二氢-3H-吡唑-3-酮的合成通常涉及多个步骤,包括吡唑啉核心的形成、噻唑环的引入以及硝基苯基的连接。这些反应中常用的试剂包括肼衍生物、硫代酰胺和硝基芳香族化合物。反应条件通常需要控制温度并使用催化剂,以确保高收率和纯度。
工业生产方法
该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以最大限度地提高效率并降低成本。连续流反应器和自动化合成平台等技术可用于简化生产过程。质量控制措施(包括色谱法和光谱法)对于确保最终产品的稳定性和纯度至关重要。
化学反应分析
反应类型
(4Z)-4-[2-(2-甲氧基-4-硝基苯基)肼基亚甲基]-5-甲基-2-[4-(4-甲基苯基)-1,3-噻唑-2-基]-2,4-二氢-3H-吡唑-3-酮可以进行各种化学反应,包括:
氧化: 硝基苯基可以被氧化生成亚硝基或硝基衍生物。
还原: 硝基苯基可以在特定条件下被还原成氨基。
取代: 甲氧基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)和亲核试剂(如醇盐)。反应条件(如温度、溶剂和pH值)得到精心控制,以实现所需的转化。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,硝基苯基的氧化可以生成亚硝基或硝基化合物,而还原可以生成氨基衍生物。
科学研究应用
(4Z)-4-[2-(2-甲氧基-4-硝基苯基)肼基亚甲基]-5-甲基-2-[4-(4-甲基苯基)-1,3-噻唑-2-基]-2,4-二氢-3H-吡唑-3-酮在科学研究中具有广泛的应用,包括:
化学: 用作合成更复杂分子的砌块,并用作各种化学反应的试剂。
生物学: 研究其潜在的生物活性,例如抗菌、抗癌和抗炎特性。
医学: 探索其在治疗应用中的潜力,包括药物开发和疾病治疗。
工业: 由于其独特的化学性质,在开发新型材料(如聚合物和涂料)中得到应用。
作用机制
(4Z)-4-[2-(2-甲氧基-4-硝基苯基)肼基亚甲基]-5-甲基-2-[4-(4-甲基苯基)-1,3-噻唑-2-基]-2,4-二氢-3H-吡唑-3-酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,调节其活性并导致各种生物学效应。例如,其潜在的抗菌活性可能是由于抑制细菌酶引起的,而其抗癌特性可能涉及诱导癌细胞凋亡。
相似化合物的比较
类似化合物
- **(4Z)-4-[2-(2-甲氧基-4-硝基苯基)肼基亚甲基]-5-甲基-2-[4-(4-甲基苯基)-1,3-噻唑-2-基]-2,4-二氢-3H-吡唑-3-酮
- 2-甲氧基-4-硝基苯基异硫氰酸酯
- 2-甲氧基-4-硝基苯基异氰酸酯
独特性
与类似化合物相比,(4Z)-4-[2-(2-甲氧基-4-硝基苯基)肼基亚甲基]-5-甲基-2-[4-(4-甲基苯基)-1,3-噻唑-2-基]-2,4-二氢-3H-吡唑-3-酮以其独特的官能团组合而脱颖而出,赋予其独特的化学和生物学特性。其吡唑啉核心和噻唑环有助于其稳定性和反应性,使其成为各种应用的宝贵化合物。
属性
分子式 |
C21H18N6O4S |
|---|---|
分子量 |
450.5 g/mol |
IUPAC 名称 |
4-[(2-methoxy-4-nitrophenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H18N6O4S/c1-12-4-6-14(7-5-12)17-11-32-21(22-17)26-20(28)19(13(2)25-26)24-23-16-9-8-15(27(29)30)10-18(16)31-3/h4-11,25H,1-3H3 |
InChI 键 |
VCMSZVGDZLYGDU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=C(C=C(C=C4)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(naphthalen-1-yloxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11692398.png)
![N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11692399.png)
![17-(4-Fluorophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11692408.png)
![Cyclohexyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11692412.png)
![(5E)-5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692425.png)
![ethyl 2-({N-[(4-chlorophenyl)sulfonyl]-beta-alanyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11692426.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11692435.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692436.png)

![3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692443.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692447.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11692449.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11692453.png)

